2-Pyrazinemethanesulfonamide
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Overview
Description
2-Pyrazinemethanesulfonamide is a chemical compound with the molecular formula C5H7N3O2S. It is a derivative of pyrazine, characterized by the presence of a methanesulfonamide group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinemethanesulfonamide typically involves the reaction of pyrazine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinemethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2-Pyrazinemethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Pyrazinemethanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activities by binding to the active sites or altering the enzyme’s conformation. This can lead to the disruption of metabolic pathways essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core.
Sulfonamide derivatives: Compounds like sulfamethoxazole, which are used as antibiotics.
Uniqueness
2-Pyrazinemethanesulfonamide is unique due to its specific combination of the pyrazine ring and methanesulfonamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C5H7N3O2S |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
pyrazin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C5H7N3O2S/c6-11(9,10)4-5-3-7-1-2-8-5/h1-3H,4H2,(H2,6,9,10) |
InChI Key |
ZEAIHDDQRSNPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CS(=O)(=O)N |
Origin of Product |
United States |
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